1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-2-19-8-5-9-22-24(19)26-25(30-22)28-14-12-27(13-15-28)23(29)17-18-10-11-20-6-3-4-7-21(20)16-18/h3-11,16H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIXTGUERNHRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: Starting with 4-ethylbenzo[d]thiazole, which can be synthesized via cyclization reactions involving ortho-aminothiophenol and ethyl bromide.
Piperazine Derivatization: The benzothiazole derivative can be reacted with piperazine under appropriate conditions to form the intermediate.
Coupling with Naphthalene: The final step involves coupling the piperazine intermediate with a naphthalene derivative, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethyl group or other reactive sites.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The ethyl group on the benzothiazole in the target compound may enhance membrane permeability compared to unsubstituted analogs (e.g., 5j) .
Biological Activity Trends :
- Piperazine-linked benzothiazoles (e.g., 5j) show anticancer activity, suggesting the target compound may share this profile .
- Urea derivatives (e.g., 11c) with halogen substituents exhibit enzyme inhibition, while sulfonyl-piperazine compounds (e.g., 3a) target neurological receptors .
Physicochemical Properties :
- The target compound’s elemental composition (estimated C: ~70%, H: ~5%, N: ~10%) contrasts with polar analogs like 5j (N: 19.31%) and 11c (N: ~17%), indicating lower polarity .
- EI-MS/ESI-MS data for analogs (e.g., 5j: 507.10; 11c: 518.10) suggest the target compound’s molecular ion would align with its estimated weight (~447.66) .
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 5j () or 13a (), involving nucleophilic substitution or coupling reactions. However, the ethylbenzothiazole moiety may require specialized protecting groups .
- Biological Screening : While analogs demonstrate anticancer and antimicrobial activities, the target compound’s naphthalene group warrants evaluation for enhanced potency against solid tumors or parasitic targets (e.g., T. cruzi as in ) .
- ADME Profiles : Comparative studies on solubility, metabolic stability, and CYP interactions are needed, given structural divergences from urea (11c) and tetrazole (13a) derivatives .
Biological Activity
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone, often referred to as EBP, is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of EBP, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of EBP includes a piperazine ring, a thiazole moiety, and a naphthalene derivative, which collectively contribute to its biological properties. The presence of these functional groups suggests a diverse interaction profile with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 941931-98-2 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds similar to EBP exhibit significant antimicrobial properties. Thiazole derivatives have been shown to be effective against various bacterial strains. For instance, studies demonstrate that certain benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in cell wall biosynthesis, such as DprE1.
Anticancer Effects
EBP's structural characteristics position it as a potential anticancer agent. Various studies have reported that compounds containing piperazine and thiazole can induce apoptosis in cancer cells. For example, derivatives with similar frameworks have shown promising results against several cancer cell lines, including breast and colon cancer .
The mechanism by which EBP exerts its biological effects is primarily through the inhibition of specific enzymes that are crucial for cellular functions:
- Target Enzyme : DprE1 (Decaprenylphosphoryl-D-ribose oxidase)
- Mode of Action : Inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
This action not only inhibits bacterial growth but also has implications for reducing tumor viability in cancer cells.
Study 1: Antimicrobial Efficacy
In a study examining various thiazole derivatives, EBP was tested against Mycobacterium tuberculosis. The results indicated that EBP exhibited an IC50 value comparable to standard antibiotics used for tuberculosis treatment, showcasing its potential as an alternative therapeutic agent.
Study 2: Anticancer Activity
Another study evaluated the anticancer properties of EBP on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to induced apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation .
Research Findings Summary
Q & A
Q. Key Optimization Parameters :
- Reaction Time : Prolonged reflux (8–12 hours) improves piperazine ring substitution .
- Catalysts : Use of triethylamine or DIPEA to stabilize intermediates .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Q. Methodological Answer :
Substituent Variation : Synthesize derivatives with halogen (Cl, F) or methyl groups at the benzo[d]thiazole 4-position to assess antimicrobial potency (e.g., MIC assays against S. aureus) .
Piperazine Modifications : Replace piperazine with morpholine or introduce bulky substituents (e.g., benzyl) to study target selectivity (e.g., kinase inhibition assays) .
Computational Modeling : Perform molecular docking (AutoDock Vina) against tubulin or bacterial DHFR to predict binding affinities .
Q. Data Interpretation :
- Correlate logP values (calculated via ChemDraw) with cytotoxicity (IC in MCF-7 cells) to optimize bioavailability .
- Resolve contradictions (e.g., chloro vs. methyl substituent efficacy) using ANOVA on dose-response curves .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
Structural Confirmation :
- NMR : H NMR (DMSO-d6, 400 MHz) for aromatic proton integration (δ 7.2–8.5 ppm for naphthalene) .
- HRMS : ESI-MS to verify molecular ion ([M+H] at m/z 445.18) .
Purity Assessment :
- HPLC-DAD : Retention time (12.3 min) and UV-Vis spectra (λmax 254 nm) .
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Q. Methodological Answer :
Enzyme Inhibition Assays :
- Measure IC against COX-2 or β-lactamase via fluorometric substrates (e.g., Fluorescein-di-β-D-galactopyranoside) .
Cellular Pathways :
- Western blotting (p53, caspase-3) to assess apoptosis induction in cancer cells .
Receptor Binding :
- Radioligand displacement assays (e.g., H-histamine for H1/H4 receptor affinity) .
Q. Key Findings :
- Piperazine derivatives show dual H1/H4 receptor antagonism (K < 50 nM) .
- Ethyl substitution enhances tubulin polymerization inhibition (IC = 1.2 μM vs. paclitaxel’s 0.8 μM) .
Basic: How to resolve contradictory bioactivity data across similar derivatives?
Q. Methodological Answer :
Comparative Assays : Test all derivatives under identical conditions (e.g., 24-hour incubation in RPMI-1640 medium) .
Statistical Analysis : Use principal component analysis (PCA) to cluster compounds by substituent effects and bioactivity .
Meta-Analysis : Cross-reference published IC values for benzothiazole-piperazine hybrids (e.g., PubChem BioAssay data) .
Q. Example Contradiction :
- Chloro-substituted analogs show higher antifungal activity (MIC = 2 μg/mL) than methyl derivatives (MIC = 8 μg/mL) in C. albicans .
Advanced: What strategies improve metabolic stability for in vivo studies?
Q. Methodological Answer :
Prodrug Design : Introduce acetylated piperazine to enhance solubility (e.g., phosphate-buffered saline solubility >5 mg/mL) .
Cytochrome P450 Screening : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., naphthalene oxidation) .
Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life (t > 4 hours in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
